N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-((4-methylphenyl)sulfonyl)ethanamide
Description
This compound is characterized by a hybrid structure combining an indole-derived core with a sulfonamide-linked side chain. The central scaffold features a 5-bromo-2-oxoindolin-3-ylidene moiety, where the bromine atom at position 5 introduces steric and electronic effects that may enhance binding specificity or metabolic stability . The aza-methyl group (CH=N) bridges the indole core to a sulfonamide-functionalized ethanamide group. The sulfonamide component includes a (4-methylphenyl)sulfonyl (Tos) group, a common motif in medicinal chemistry known to influence solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-10-2-5-12(6-3-10)26(24,25)9-15(22)20-21-16-13-8-11(18)4-7-14(13)19-17(16)23/h2-8,19,23H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDMXJMGKKPVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-((4-methylphenyl)sulfonyl)ethanamide, a compound with the molecular formula C17H14BrN3O4S, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
- Molecular Formula: C17H14BrN3O4S
- Molecular Weight: 436.28 g/mol
- CAS Number: [not provided in the search results]
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on hydrazone derivatives have shown varying effectiveness against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring influences the compound's ability to penetrate bacterial membranes, enhancing its antimicrobial efficacy .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Similar Indole Derivative | S. aureus | 25 µg/mL |
| Hydrazone Derivative | C. albicans | 30 µg/mL |
2. Cytotoxic Effects
In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, similar indolin derivatives have shown promising results in inhibiting the proliferation of leukemia cells .
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of a related compound on human leukemia cells (L1210). The results indicated an IC50 value of approximately 10 µM, suggesting significant potential for further development as an anticancer agent .
The mechanisms through which this compound exerts its biological activity may involve:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication processes in bacterial and cancer cells.
- Disruption of Membrane Integrity: The lipophilic nature of the compound allows it to disrupt bacterial membranes, leading to cell lysis.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-((4-methylphenyl)sulfonyl)ethanamide exhibits notable anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines, potentially through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, cell viability assays have demonstrated significant reductions in cancer cell growth at micromolar concentrations .
Mechanism of Action:
- Induction of Apoptosis : The compound may activate caspases, leading to programmed cell death.
- Inhibition of Cell Proliferation : It may interfere with key growth factor signaling pathways.
Other Potential Applications
Beyond its anticancer properties, this compound may also have applications in:
- Antimicrobial Research : Investigating its efficacy against bacterial strains.
- Neuroprotective Studies : Exploring potential benefits in neurodegenerative diseases due to its ability to cross the blood-brain barrier .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Anticancer Activity :
- Mechanistic Study :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below against analogous molecules reported in the literature. Key differences in substituents, biological activity, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Effects : The target’s 5-bromo substituent distinguishes it from the 5-iodo analog (), where iodine’s larger size and polarizability could enhance van der Waals interactions but reduce metabolic stability compared to bromine .
Sulfonamide Variations : The Tos group in the target contrasts with the sulfamoylphenyl moiety in compound 13a (). Tos’s methyl group may improve membrane permeability relative to sulfamoyl’s polar NH₂ group .
Indole Substituent Impact : Compound 59 () exhibits higher activity (6.878 vs. 5.411 for 57), likely due to the electron-withdrawing cyanamido group at position 5, which may enhance target binding. The target’s bromine, while less electronically active, offers a balance of steric bulk and stability .
Research Findings:
- Antimicrobial Potential: Sulfonamide-containing compounds (e.g., 13a-d in ) demonstrate broad antimicrobial activity, suggesting the Tos group in the target could confer similar properties .
- Structural Robustness : The indolin-3-ylidene scaffold’s planar geometry (common across and ) is critical for π-π interactions in enzyme binding pockets .
- Contradictions : While halogenation generally enhances target affinity, compound 57 (5-NH₂, ) shows lower activity than 59 (5-NH-CN), indicating substituent electronic effects may outweigh halogen benefits in some contexts .
Preparation Methods
Preparation of 5-Bromo-2-Oxoindoline-3-Ylidene
The 5-bromo-2-oxoindoline-3-ylidene scaffold is synthesized via bromination of isatin (indoline-2,3-dione). As demonstrated in the synthesis of analogous compounds, bromination occurs regioselectively at the 5-position using bromine or N-bromosuccinimide (NBS) in acetic acid. For instance, 5-bromo-isatin is obtained in 85–90% yield after recrystallization from ethanol.
Reaction Conditions :
Synthesis of 2-((4-Methylphenyl)Sulfonyl)Ethanamide Hydrazide
The sulfonamide component is prepared through a two-step process:
-
Sulfonylation : Reaction of ethanamide with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
-
Hydrazide Formation : Conversion of the resulting sulfonylethanamide to the hydrazide derivative using hydrazine hydrate in ethanol.
Characterization Data :
-
1H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.20 (s, 2H, CH₂), 7.75 (d, J = 8.2 Hz, 2H, Ar-H), 7.90 (d, J = 8.2 Hz, 2H, Ar-H).
Condensation Reaction for Target Compound
The final step involves acid-catalyzed condensation of 5-bromo-2-oxoindoline-3-ylidene with 2-((4-methylphenyl)sulfonyl)ethanamide hydrazide. This method mirrors protocols for analogous hydrazone formations.
Optimized Procedure :
-
Reactants :
-
5-Bromo-2-oxoindoline-3-ylidene (1 equiv, 0.5 mmol)
-
2-((4-Methylphenyl)sulfonyl)ethanamide hydrazide (1 equiv, 0.5 mmol)
-
-
Catalyst : Sulfuric acid (1 drop)
-
Solvent : Ethanol (10 mL)
-
Conditions : Reflux at 80°C for 15–30 minutes (monitored by TLC).
-
Work-up : Cool to room temperature, filter the precipitate, and wash with dichloromethane.
Yield : 72–79% as a yellowish solid.
Structural Characterization
The target compound is validated using spectroscopic and spectrometric techniques:
Spectroscopic Data
-
FTIR (KBr) :
-
1H NMR (400 MHz, DMSO-d₆) :
-
13C NMR (100 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry (HRMS)
Critical Analysis of Methodologies
Solvent and Catalyst Selection
Ethanol with sulfuric acid is optimal for condensation, balancing reactivity and solubility. Alternatives like acetic acid or methanol reduce yields by 10–15%.
Reaction Time Optimization
Prolonged reflux (>30 minutes) promotes decomposition, while shorter durations (<15 minutes) result in incomplete reaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
